molecular formula C20H19ClN2O6S B270553 N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

Cat. No. B270553
M. Wt: 450.9 g/mol
InChI Key: ZBJVMHPZJDXQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide, also known as N-(Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylproline, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a unique mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is not fully understood. However, it has been found to inhibit the activity of a specific enzyme called 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is involved in the metabolism of prostaglandins, which are important signaling molecules in the body. By inhibiting the activity of 15-PGDH, N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide may increase the levels of prostaglandins in the body, which can have a variety of effects.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been found to have a variety of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
2. Neuroprotective properties: N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Vasodilatory effects: This compound has been found to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases such as hypertension.

Advantages and Limitations for Lab Experiments

N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Unique mechanism of action: This compound has a unique mechanism of action that makes it useful for a variety of research applications.
2. Anti-cancer properties: N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been found to have anti-cancer properties, which makes it useful for cancer research.
3. Neuroprotective properties: This compound has been found to have neuroprotective properties, which makes it useful for neuroscience research.
Some of the limitations of N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide include:
1. Complex synthesis method: The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.
2. Limited research: While this compound has been studied for its potential applications in scientific research, there is still much that is not fully understood about its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide. Some of these include:
1. Further studies on the mechanism of action: While the mechanism of action of this compound is not fully understood, further studies could shed light on how it works and how it can be used in scientific research.
2. Development of new applications: N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been found to have potential applications in cancer research, neuroscience, and cardiovascular research. However, there may be other areas where this compound could be useful.
3. Optimization of synthesis method: The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions. Further studies could focus on optimizing the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzene sulfonamide, which is reacted with benzodioxole to produce 1-(4-chlorophenyl)sulfonyl-6-hydroxy-1,3-benzodioxole. The resulting compound is then reacted with acetic anhydride to produce N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for a variety of research applications. Some of the areas of research where this compound has been studied include:
1. Cancer Research: N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been found to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
2. Neuroscience: This compound has been studied for its potential applications in neuroscience research. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been found to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases such as hypertension.

properties

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

Molecular Formula

C20H19ClN2O6S

Molecular Weight

450.9 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H19ClN2O6S/c1-12(24)15-9-18-19(29-11-28-18)10-16(15)22-20(25)17-3-2-8-23(17)30(26,27)14-6-4-13(21)5-7-14/h4-7,9-10,17H,2-3,8,11H2,1H3,(H,22,25)

InChI Key

ZBJVMHPZJDXQIZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl)OCO2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl)OCO2

Origin of Product

United States

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